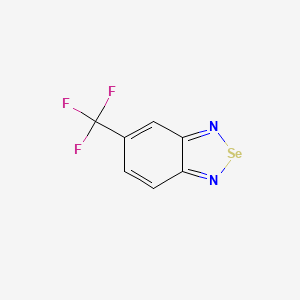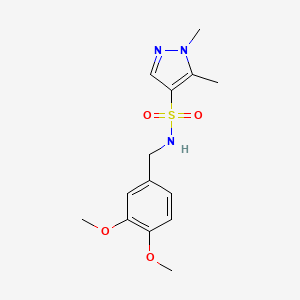![molecular formula C25H30F3N3O3 B11499357 N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide](/img/structure/B11499357.png)
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide is a complex organic compound that features a unique structure combining adamantane, imidazolidinone, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl group.
Imidazolidinone Formation: The functionalized adamantane is reacted with appropriate reagents to form the imidazolidinone ring, incorporating the trifluoromethyl group.
Benzamide Coupling: The imidazolidinone intermediate is then coupled with 3-methylbenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazolidinone ring or the benzamide moiety.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(Adamantan-1-YL)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide
- N-{1-[1-(Adamantan-1-YL)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide
Uniqueness
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the adamantane moiety provides rigidity and stability, while the trifluoromethyl group enhances its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H30F3N3O3 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide |
InChI |
InChI=1S/C25H30F3N3O3/c1-3-19(23-11-15-8-16(12-23)10-17(9-15)13-23)31-21(33)24(25(26,27)28,30-22(31)34)29-20(32)18-6-4-5-14(2)7-18/h4-7,15-17,19H,3,8-13H2,1-2H3,(H,29,32)(H,30,34) |
InChI Key |
AUUPWPCQLNJAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(thiophen-2-yl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11499274.png)
![Purine-2,6-dione, 3,7-dimethyl-1-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-](/img/structure/B11499280.png)
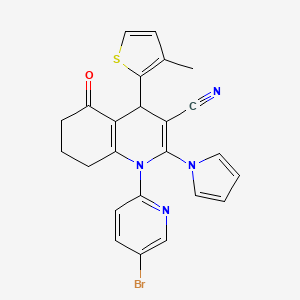

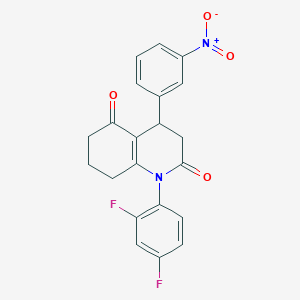
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11499316.png)
![1-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B11499323.png)
![4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B11499324.png)


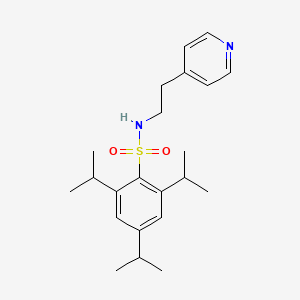
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11499352.png)
